

# EIDD-1931 chemical properties and stability

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## Compound of Interest

Compound Name: EIDD-1931-d2

Cat. No.: B12416912

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An In-depth Technical Guide on the Core Chemical Properties and Stability of EIDD-1931

For Researchers, Scientists, and Drug Development Professionals

## Introduction

EIDD-1931, also known as  $\beta$ -D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity. It is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[1][2] EIDD-1931 exerts its antiviral effect by being incorporated into viral RNA, leading to an accumulation of mutations that results in "error catastrophe" and inhibits viral replication.[3] This document provides a comprehensive overview of the fundamental chemical properties and stability of EIDD-1931, intended for researchers and professionals in the field of drug development.

## Chemical Properties

EIDD-1931 is a synthetic nucleoside analog that shares structural similarities with cytidine. Its chemical identity and core properties are summarized below.

Property	Value
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one[4]
Synonyms	β-D-N4-Hydroxycytidine, N4-Hydroxycytidine, NHC[5][6]
CAS Number	3258-02-4[3][5][6]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>3</sub> O <sub>6</sub> [3][5][6]
Molecular Weight	259.22 g/mol [3][6][7][8]
Melting Point	169 °C[4]
Purity	Typically ≥95% to ≥99.96% (as determined by HPLC)[3][5][6][7]
InChI Key	XCUIIINAJCDIPM-XVFCMESISA-N[3][5]

## Solubility

The solubility of EIDD-1931 is a critical parameter for its use in various experimental settings. The compound exhibits good solubility in common laboratory solvents.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	20 - 45[5][8]	~100 - 173.6[3][8]
Water	12.96 - 15[3][9]	50[3]
PBS (pH 7.2)	10[5]	~38.6
DMF	10[5]	~38.6

## Chemical Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of EIDD-1931.

## Storage Recommendations

Form	Storage Temperature	Duration	Additional Notes
Powder (Solid)	-20°C[3][9]	3 years	Store in a dry, cool place away from sunlight.[4][10]
In Solvent	-80°C[8][9]	1 year	Aliquot to avoid repeated freeze-thaw cycles.[9]
In Solvent	-20°C[9]	1 month	

## Degradation Profile

Studies on the prodrug Molnupiravir (EIDD-2801) provide insight into the stability of its active form, EIDD-1931. Molnupiravir is susceptible to degradation under oxidative, acidic, and alkaline stress conditions, but demonstrates significant stability against thermal degradation. [11] Given that EIDD-1931 is the hydrolysis product of Molnupiravir, it is expected to exhibit similar liabilities, particularly to further degradation under harsh pH or oxidative conditions.

## Experimental Protocols

This section details methodologies for the preparation, stability assessment, and quantification of EIDD-1931.

### Preparation of Stock and Working Solutions

Objective: To prepare EIDD-1931 solutions for in vitro and in vivo experiments.

Methodology for in vitro Assays:

- Stock Solution Preparation:
  - Accurately weigh the required amount of EIDD-1931 powder.
  - Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[12]

- Ensure complete dissolution, using sonication if necessary.[8]
- Store the stock solution at -20°C or -80°C in small aliquots.[12]
- Working Solution Preparation:
  - Thaw an aliquot of the stock solution.
  - Perform serial dilutions of the stock solution into the appropriate cell culture medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations for the assay.[13]

#### Methodology for in vivo Administration:

- Vehicle Preparation: Prepare the desired vehicle for administration. A common vehicle is saline.[12]
- Solubilization:
  - Dissolve the required amount of EIDD-1931 in the vehicle.
  - To ensure full dissolution for animal studies, alternating ultrasound treatment may be applied.[12]
  - For more complex formulations, co-solvents may be used. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been described for the prodrug.[8][14]
- Administration: The prepared solution should be used immediately for optimal results.[9]

## Quantification in Biological Samples (Pharmacokinetics)

Objective: To determine the concentration of EIDD-1931 in biological matrices such as serum or plasma.

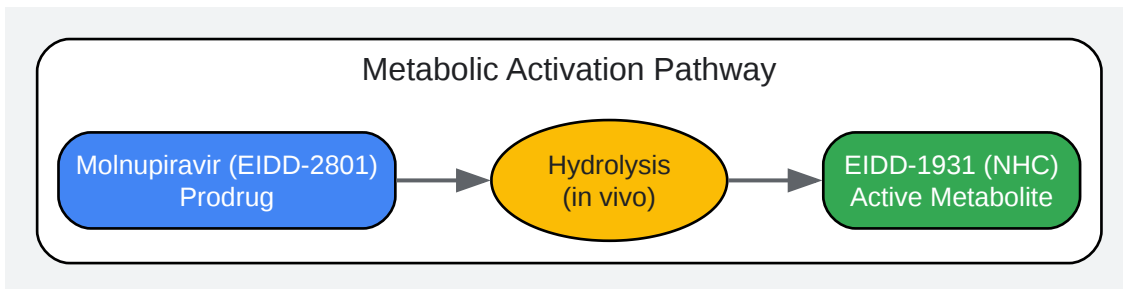
Methodology (Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry - HPLC-MS/MS):[15]

- Sample Preparation:

- Collect blood samples at specified time points post-administration.
- Process the samples to obtain serum or plasma.
- Stock and Standard Curve Preparation:
  - Prepare a stock solution of EIDD-1931 (e.g., 2 mg/mL in methanol) and store it at -80°C. [\[15\]](#)[\[16\]](#)
  - Dilute the stock solution in methanol to create a series of calibration standards covering the expected concentration range in the samples (e.g., 1 ng/mL to 5000 ng/mL). [\[15\]](#)[\[16\]](#)
- Chromatographic Separation:
  - Utilize a suitable HPLC column (e.g., a C18 column).
  - Employ a gradient elution method with mobile phases such as water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).
  - A typical gradient might involve a linear increase in Mobile Phase B over several minutes to separate the analyte from matrix components. [\[15\]](#)
- Mass Spectrometric Detection:
  - Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
  - Identify EIDD-1931 by monitoring specific precursor-to-product ion transitions, for example,  $m/z$  257.9  $\rightarrow$  125.9 and 107.9. [\[15\]](#)[\[16\]](#)
- Quantification:
  - Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.
  - Determine the concentration of EIDD-1931 in the unknown samples by linear regression analysis using the calibration curve. [\[15\]](#)[\[16\]](#)

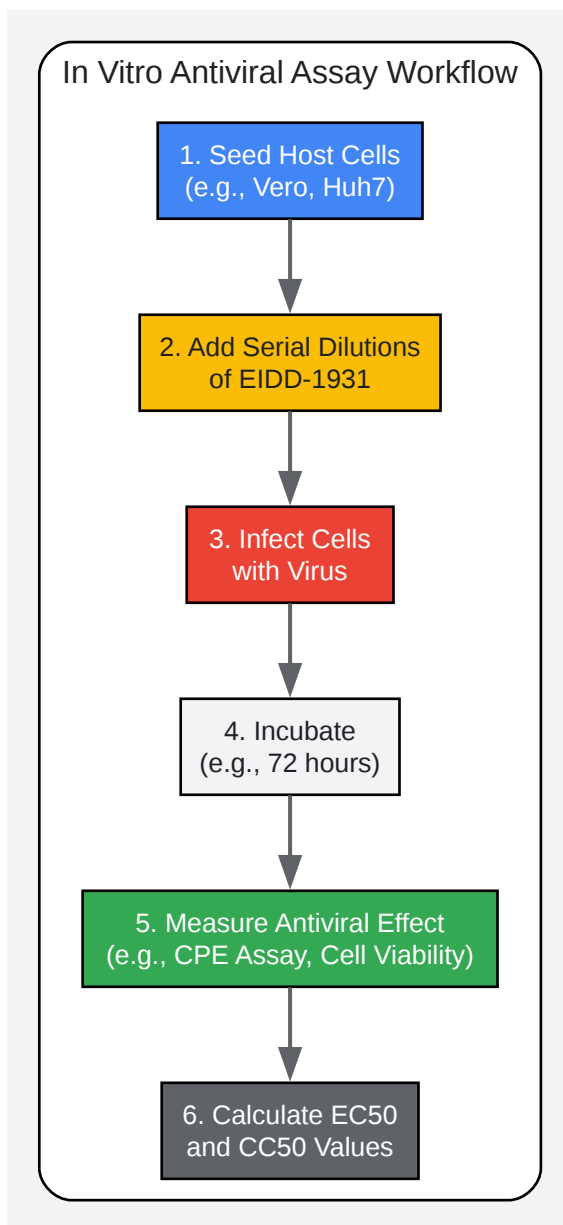
## Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.



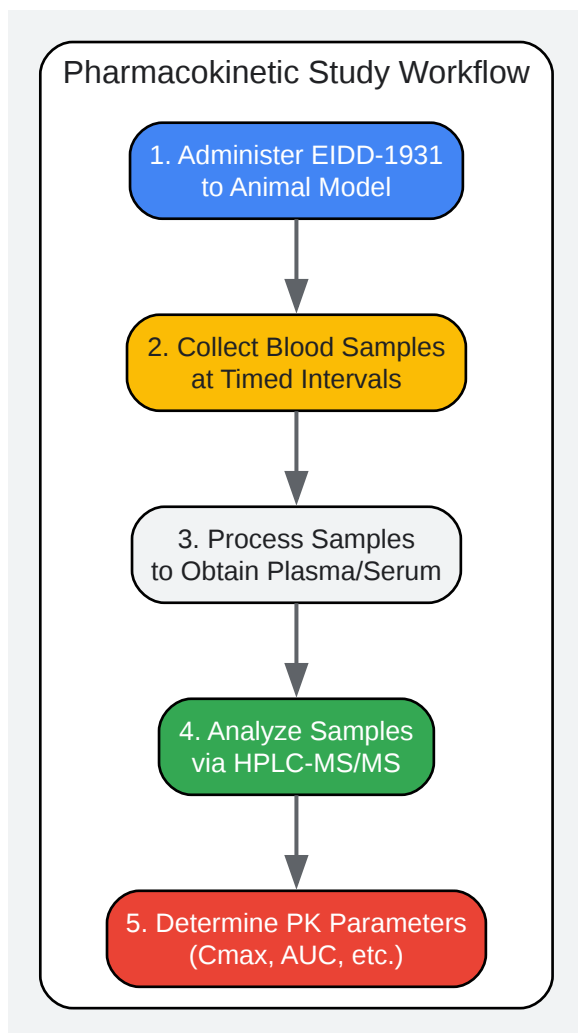
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Caption: Prodrug to active metabolite conversion pathway.



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Caption: General workflow for in vitro antiviral testing.



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Caption: Workflow for a typical pharmacokinetic study.

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